REACTION_CXSMILES
|
[Li+].CCC[CH2-].[CH3:6][O:7][C:8]1[CH:9]=[C:10]([NH:16][C:17](=[O:23])[O:18][C:19]([CH3:22])([CH3:21])[CH3:20])[CH:11]=[CH:12][C:13]=1[O:14][CH3:15].[C:24](=[O:26])=[O:25]>O1CCCC1>[C:19]([O:18][C:17]([NH:16][C:10]1[C:9]([C:24]([OH:26])=[O:25])=[C:8]([O:7][CH3:6])[C:13]([O:14][CH3:15])=[CH:12][CH:11]=1)=[O:23])([CH3:20])([CH3:22])[CH3:21] |f:0.1|
|
Name
|
|
Quantity
|
232 mL
|
Type
|
reactant
|
Smiles
|
[Li+].CCC[CH2-]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After being stirred for 2 h at −10° C. to −20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm up to r.t.
|
Type
|
CUSTOM
|
Details
|
was then partitioned between water and Et2O
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by recrystallization from i-Pr2O
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=CC=C(C(=C1C(=O)O)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 94 mmol | |
AMOUNT: MASS | 27.9 g | |
YIELD: PERCENTYIELD | 48.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |